

Application Notes and Protocols: Intraperitoneal Administration of CART(55-102) in Rats

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Compound of Interest		
Compound Name:	CART(55-102)(rat)	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Cocaine- and amphetamine-regulated transcript (CART) peptides are neuropeptides involved in a wide array of physiological processes, including feeding behavior, drug reward, stress, and energy homeostasis. The active fragment, CART(55-102), is a potent satiety factor that inhibits both normal and starvation-induced feeding. While central administration (e.g., intracerebroventricular) has been extensively studied, systemic administration via the intraperitoneal (IP) route provides a valuable method for investigating the peripheral and potential central effects of CART(55-102) without invasive brain surgery. These notes provide detailed protocols for the IP administration of CART(55-102) in rats, focusing on its documented effects on psychostimulant-induced locomotion, along with summaries of quantitative data and known signaling pathways.

Section 1: Experimental Protocols

This section details the necessary materials and procedures for preparing and administering CART(55-102) intraperitoneally to rats for behavioral analysis.

Materials and Reagents

- Rat CART(55-102) peptide (e.g., American Peptide Company)
- Sterile, pyrogen-free 0.9% saline solution
- Microcentrifuge tubes



- Vortex mixer
- Calibrated pipettes
- 1 mL syringes with 25-27 gauge needles
- Animal scale

Animal Models

- Species: Rat (e.g., Sprague-Dawley, Wistar)
- Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design. All procedures must adhere to institutional and national guidelines for the care and use of laboratory animals.[1]

Preparation of CART(55-102) Solution

- Reconstitution: Allow the lyophilized CART(55-102) peptide to equilibrate to room temperature before opening the vial.
- Dissolution: Reconstitute the peptide in sterile 0.9% saline to create a stock solution. The concentration should be calculated based on the desired final dosage and injection volume.
- Dilution: On the day of the experiment, prepare the required final concentrations by diluting the stock solution with sterile 0.9% saline.
- Storage: Store the stock solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Diluted solutions for immediate use should be kept on ice.

Intraperitoneal (IP) Administration Protocol

This protocol is adapted from studies investigating the effects of systemic CART(55-102) on psychostimulant-induced locomotion.[1][2]

 Animal Handling: Gently handle the rat to minimize stress. Weigh the animal immediately before injection to ensure accurate dose calculation.



- Dose Calculation: Calculate the required volume of CART(55-102) solution based on the animal's body weight and the target dose (e.g., in μg/kg).
- Injection Volume: The standard injection volume for IP administration in rats is 1 mL/kg.[1][2]
- Injection Procedure:
 - Securely hold the rat with its head tilted downwards to allow the abdominal organs to shift cranially.
 - Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
 - Aspirate slightly to ensure the needle has not entered a blood vessel or organ before injecting the solution.
 - Inject the solution smoothly and withdraw the needle.
- Post-Injection Monitoring: Return the animal to its home cage or the experimental apparatus and monitor for any adverse reactions.

Protocol for Assessing Psychostimulant-Induced Locomotor Activity

This protocol describes a common application for IP administration of CART(55-102).[2]

- Apparatus: Use automated locomotor activity (LMA) chambers equipped with infrared beams to track movement.
- Acclimation: Place the rats in the LMA chambers for a baseline period (e.g., 30-60 minutes) to allow them to acclimate to the new environment.
- First Injection (CART/Vehicle): Remove the animals from the chambers and administer the calculated dose of CART(55-102) or a saline vehicle via IP injection.
- Pre-treatment Period: Return the animals to the LMA chambers for a 15-minute pretreatment period.[2]



- Second Injection (Psychostimulant/Vehicle): Remove the animals again and administer an IP injection of a psychostimulant (e.g., cocaine 10 mg/kg, amphetamine 2 mg/kg) or saline.[2]
- Data Collection: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled) for 30-60 minutes.[2]

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Section 2: Quantitative Data Summary

Systemic administration of CART(55-102) has been shown to attenuate locomotion induced by psychostimulants in a biphasic, U-shaped dose-response manner.[2] The tables below summarize the quantitative findings from key studies.

Table 1: Effect of IP CART(55-102) on Amphetamine-Induced Locomotion in Rats Data extracted from Job & Kuhar (2012).[2]

CART(55-102) Dose (IP)	Amphetamine Challenge (2 mg/kg, IP)	Outcome	Significance
0 μg/kg (Vehicle)	Yes	High locomotor activity (control)	-
10 μg/kg	Yes	No significant change vs. control	Not Significant
25 μg/kg	Yes	Significant attenuation of locomotion	p < 0.05
100 μg/kg	Yes	Attenuation effect is diminished	Not Significant
0-100 μg/kg	No (Saline Challenge)	No effect on basal locomotor activity	Not Significant



Table 2: Effect of IP CART(55-102) on Cocaine-Induced Locomotion in Rats Data extracted from Job & Kuhar (2012).[2]

CART(55-102) Dose (IP)	Cocaine Challenge (10 mg/kg, IP)	Outcome	Significance
0 μg/kg (Vehicle)	Yes	High locomotor activity (control)	-
10 μg/kg	Yes	Significant attenuation of locomotion	p < 0.05
25 μg/kg	Yes	Significant attenuation of locomotion	p < 0.05
100 μg/kg	Yes	No significant change vs. control	Not Significant

Section 3: Known Mechanisms and Signaling Pathways

While the precise receptor for CART peptides remains elusive, several downstream signaling pathways have been identified, primarily from in-vitro and central administration studies. These mechanisms are believed to underlie its diverse physiological effects.

G-Protein Coupled Receptor (GPCR) - ERK Pathway

CART(55-102) is known to activate the extracellular signal-regulated kinase (ERK) pathway in pituitary-derived cell lines.[3] This activation is sensitive to pertussis toxin, suggesting the involvement of a Gi/o-type G-protein coupled receptor.[3][4] This pathway is crucial for cell proliferation, differentiation, and survival.[5]

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Inhibition of Voltage-Gated Ca2+ Channels



In rat hippocampal neurons, CART(55-102) has been shown to inhibit L-type voltage-gated Ca2+ channels.[4] This action reduces depolarization-induced calcium influx, a key process in neurotransmission and cellular signaling. This effect is also mediated by a G-protein-dependent pathway.[4]

DPP4 Inhibition and Anti-inflammatory Action

A novel, receptor-independent mechanism has been identified for CART(55-102) in the spinal cord following intrathecal administration. In inflammatory pain models, CART(55-102) is processed to generate an isoleucine-proline-isoleucine (IPI) tripeptide.[6] This IPI fragment directly inhibits the dipeptidyl-peptidase 4 (DPP4) enzyme, leading to a reduction in gliaderived pro-inflammatory cytokines and a consequent antihyperalgesic effect.[6]

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Section 4: Application Notes and Discussion

- Primary Application: The most clearly defined application for IP administration of CART(55-102) in rats is the modulation of behaviors associated with the mesolimbic dopamine system.
 Studies consistently show that systemic CART(55-102) can attenuate the locomotoractivating effects of cocaine and amphetamine.[2][7]
- Biphasic Dose-Response: Researchers should be aware of the U-shaped dose-response curve observed in locomotor studies.[2] Mid-range doses (10-25 μg/kg) are effective, while higher doses (100 μg/kg) lose efficacy. This suggests complex pharmacodynamics, possibly involving different receptor populations or feedback mechanisms at higher concentrations.
- Systemic vs. Central Effects: Unlike central administration, which potently inhibits food intake, peripheral IP administration of CART(55-102) (at a high dose of 2.0 μg, equivalent to ~8 mg/kg in a 250g rat) did not affect food intake or thermoregulation.[8] This suggests that either the peptide does not cross the blood-brain barrier in sufficient quantities to engage hypothalamic feeding circuits, or its peripheral actions are distinct from its central ones.
- Mechanism of Action: The attenuation of psychostimulant effects by systemic CART is likely mediated by its interaction with the central dopamine system. CART peptides are known to



be present in and act on key areas of the brain's reward circuitry, such as the nucleus accumbens (NAc) and the ventral tegmental area (VTA).[9][10] IP administration may lead to sufficient CNS penetration to modulate these pathways or act via peripheral mechanisms that indirectly influence central neurotransmission.

 Future Directions: Further research is needed to elucidate the pharmacokinetics of IPadministered CART(55-102) and to confirm whether its behavioral effects are due to direct CNS action or peripheral signaling. Investigating its potential as a systemic modulator of drug-seeking behavior remains a promising area for addiction research.

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